N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE
Description
Significance of Amide Functional Groups in Organic Synthesis and Chemical Space
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. solubilityofthings.comdiplomatacomercial.com Amides are exceptionally stable due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. chemistrytalk.org This stability makes them key intermediates in organic synthesis. solubilityofthings.com
Amides are prevalent in a vast array of biologically active molecules and materials. chemistrytalk.org They form the peptide bonds that link amino acids into proteins, the fundamental building blocks of life. organicchemexplained.comlibretexts.orglibretexts.org In medicinal chemistry, the amide group is one of the most common functional groups found in drug molecules, valued for its ability to form strong hydrogen bonds with biological targets. chemistrytalk.org Furthermore, amides are integral to many industrial polymers, such as nylon and Kevlar, bestowing them with their characteristic strength and flexibility. chemistrytalk.org
The chemical reactivity of amides, though more subdued than that of other carboxylic acid derivatives, is versatile. They can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines, and can be reduced to form amines. diplomatacomercial.comlibretexts.org
Relevance of Allyl and Alkoxy-Substituted Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research
The presence of allyl and alkoxy substituents on a benzamide scaffold introduces specific properties that are of significant interest in modern chemical research.
Allyl Groups: The allyl group is a valuable functional handle in organic synthesis. Its double bond can participate in a wide range of reactions, allowing for further molecular elaboration. In medicinal chemistry, allyl-containing compounds, both from natural sources and synthetic origins, have demonstrated a variety of biological activities, including anticancer properties. nih.govnih.gov For instance, the allyl derivative 17-AAG has been investigated in clinical trials for treating various cancers. nih.govnih.gov
Alkoxy-Substituted Benzamides: Benzamide derivatives are a well-established class of compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.aiwalshmedicalmedia.com The introduction of alkoxy groups, such as the diethoxy groups in N¹-Allyl-2,4-diethoxybenzamide, can significantly influence the molecule's electronic properties, solubility, and its ability to interact with biological targets. ontosight.ai Research has shown that alkoxy benzamide derivatives can act as inhibitors for various enzymes, highlighting their potential in drug discovery. nih.govresearchgate.net
Scope and Objectives of Academic Research on N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
Given the absence of specific studies on N¹-Allyl-2,4-diethoxybenzamide, the scope of future academic research would likely focus on several key areas. The primary objective would be to synthesize and characterize the compound, confirming its structure using modern spectroscopic techniques such as NMR and IR spectroscopy. chemistrytalk.org
Subsequent research would likely investigate its chemical reactivity, exploring reactions at the allyl group and the stability of the amide bond. A significant focus would be on exploring its potential biological activities, guided by the known pharmacological profiles of related allyl- and alkoxy-substituted benzamides. This could involve screening the compound for anticancer, anti-inflammatory, or other therapeutic properties. walshmedicalmedia.comresearchgate.net Understanding the structure-activity relationship would be a crucial goal, probing how the specific combination of the allyl and diethoxy substituents modulates the properties of the benzamide core. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethoxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-9-15-14(16)12-8-7-11(17-5-2)10-13(12)18-6-3/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLPZLYUWRHSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCC=C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N1 Allyl 2,4 Diethoxybenzamide
Historical and Contemporary Approaches to N-Substituted Benzamide (B126) Synthesis
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. Over the decades, a vast array of methods has been developed, ranging from classical stoichiometric reactions to highly efficient catalytic protocols.
The most traditional and widely taught method for amide synthesis involves the reaction of a carboxylic acid derivative with an amine. This typically requires "activation" of the carboxylic acid to enhance its electrophilicity, as the direct reaction with an amine often results in a non-productive acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. sciepub.com
The primary classical strategy is the conversion of the carboxylic acid to a more reactive acyl halide, most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine, often under basic conditions (e.g., the Schotten-Baumann reaction), to form the amide.
Another major class of classical methods involves the use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are prominent examples. sciepub.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. sciepub.com While effective, these methods are atom-uneconomical, generating significant stoichiometric byproducts. sciepub.com
| Coupling Reagent | Structure | Key Features | Common Byproduct |
| DCC | Dicyclohexylcarbodiimide | Inexpensive, effective | Dicyclohexylurea (DCU), poorly soluble |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, easier purification | Water-soluble urea (B33335) derivative |
| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to reduce side reactions and racemization | - |
| CDI | Carbonyldiimidazole | Forms a reactive acyl-imidazole intermediate | Imidazole, CO₂ |
A summary of common classical coupling reagents for amide bond formation.
In the quest for more efficient and versatile synthetic routes, transition metal catalysis has emerged as a powerful tool for amide bond formation. researchgate.net These methods can often utilize different starting materials and proceed under milder conditions than classical approaches.
Catalytic systems based on metals like palladium, copper, ruthenium, and iridium have been developed for various amidation reactions. researchgate.netnih.gov For instance, palladium- or copper-catalyzed reactions can couple aryl halides or arylboronic acids with amides (Buchwald-Hartwig amidation) or amines with carbon monoxide (aminocarbonylation) to generate benzamides. researchgate.net
Ruthenium-catalyzed reactions have been shown to effect the cyclization of N-substituted benzamides with allylic alcohols to form isoindolinones. patsnap.com More recently, iridium(III) catalysts have been employed for the site-selective C-H alkynylation of amides, demonstrating the ability of the amide group to direct reactions at specific positions on the aromatic ring. nih.gov Copper(II) salts, such as Cu(OAc)₂, have been used as oxidants in some of these metal-catalyzed transformations. patsnap.com
Growing emphasis on green chemistry has spurred the development of metal-free and more sustainable amidation methods. These approaches aim to reduce reliance on potentially toxic and expensive heavy metals and minimize waste.
One such strategy involves the direct amidation of carboxylic acids catalyzed by non-metal species. Boric acid, for example, has been shown to be an effective catalyst for the direct reaction of carboxylic acids and amines, proceeding through a mixed anhydride (B1165640) intermediate. sciepub.com This method offers a greener alternative to traditional coupling reagents. sciepub.com
Other metal-free approaches include the use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PIDA), to mediate the reaction between terminal alkynes and sulfonamides to produce α-sulfonylamino ketones. Direct electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a Brønsted superacid has also been reported as a direct, albeit low-yielding, route to primary benzamides.
| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages |
| Boric Acid Catalysis | Boric Acid (B(OH)₃) | Carboxylic Acid, Amine | Low toxicity, greener alternative |
| Hypervalent Iodine | PIDA | Terminal Alkyne, Sulfonamide | Metal-free, mild conditions |
| Superacid Catalysis | Cyanoguanidine, CF₃SO₃H | Arene, Cyanoguanidine | Direct carboxamidation of arenes |
A summary of selected metal-free amidation approaches.
Targeted Synthesis of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
The specific synthesis of N¹-allyl-2,4-diethoxybenzamide involves the union of a 2,4-diethoxybenzoyl moiety and an allyl moiety via an amide linkage. This requires careful consideration of precursor synthesis and reaction coupling strategy.
A logical retrosynthetic analysis of N¹-allyl-2,4-diethoxybenzamide breaks the molecule down into two key precursors: 2,4-diethoxybenzoic acid (or a derivative thereof) and allylamine (B125299).
Introduction of the Diethoxy Groups: The two ethoxy groups are electron-donating substituents on the benzene (B151609) ring. It is most strategic to have these groups present on the aromatic starting material. A plausible starting point would be 2,4-dihydroxybenzoic acid, which can be converted to 2,4-diethoxybenzoic acid via a standard Williamson ether synthesis using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) and a base (e.g., K₂CO₃).
Introduction of the Allyl Group: The N-allyl group is sourced from the corresponding primary amine, allylamine. This is a commercially available and relatively inexpensive reagent.
Amide Bond Formation Strategy: With 2,4-diethoxybenzoic acid and allylamine as precursors, the central challenge is the formation of the amide bond. Two primary routes can be considered:
Acyl Chloride Route: The 2,4-diethoxybenzoic acid can be converted to the more reactive 2,4-diethoxybenzoyl chloride using a chlorinating agent like thionyl chloride. This acyl chloride can then be reacted directly with allylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. The electron-donating nature of the ethoxy groups may slightly reduce the electrophilicity of the carbonyl carbon, making this highly reactive intermediate an attractive option.
Direct Coupling Route: The direct coupling of 2,4-diethoxybenzoic acid with allylamine can be attempted using standard coupling reagents (e.g., EDC/HOBt) or greener catalysts like boric acid. This avoids the isolation of the potentially moisture-sensitive acyl chloride.
Regardless of the chosen route, optimization of reaction conditions is crucial for maximizing the yield and purity of N¹-allyl-2,4-diethoxybenzamide.
For the acyl chloride route , key parameters to optimize would include the choice and stoichiometry of the chlorinating agent, the reaction temperature, and the solvent. The subsequent amidation step would require optimization of the base, solvent (e.g., dichloromethane, THF), and reaction temperature to ensure complete conversion without promoting side reactions.
For a direct coupling route , optimization would focus on the selection of the coupling agent and any additives. The stoichiometry of the reagents, solvent polarity, reaction time, and temperature would all be critical variables. For instance, in a hypothetical boric acid-catalyzed reaction, one might systematically vary the catalyst loading and temperature to find the ideal balance between reaction rate and yield, as higher temperatures can sometimes lead to decomposition.
| Parameter | Variable | Goal of Optimization |
| Catalyst Loading | 0.1 eq, 0.2 eq, 0.5 eq | Minimize catalyst use while maintaining high conversion rate. |
| Temperature | 80 °C, 100 °C, 120 °C | Find the lowest temperature for efficient reaction to minimize byproduct formation. |
| Solvent | Toluene, Xylene, DMF | Ensure solubility of all components and facilitate water removal if necessary. |
| Reaction Time | 8 h, 12 h, 24 h | Determine the shortest time required for reaction completion. |
A hypothetical table illustrating the optimization parameters for a direct amidation of 2,4-diethoxybenzoic acid with allylamine.
Scalability Considerations in the Synthesis of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
The large-scale synthesis of N¹-allyl-2,4-diethoxybenzamide necessitates a thorough evaluation of each synthetic step to ensure efficiency, safety, cost-effectiveness, and minimal environmental impact. The most plausible industrial synthesis involves a multi-step process, with two key stages requiring significant scalability considerations: the etherification of a resorcinol (B1680541) derivative and the final amide bond formation.
A likely pathway commences with the carboxylation of resorcinol via the Kolbe-Schmitt reaction to produce 2,4-dihydroxybenzoic acid. wikipedia.orggoogle.com This is followed by a double Williamson ether synthesis, reacting 2,4-dihydroxybenzoic acid with an ethylating agent (e.g., ethyl sulfate (B86663) or an ethyl halide) in the presence of a base to form 2,4-diethoxybenzoic acid. This acid is then activated, typically by conversion to 2,4-diethoxybenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. acs.org The final step is the coupling of this acyl chloride with allylamine to yield the target benzamide.
Key Scalability Factors:
Williamson Ether Synthesis: While a foundational method, scaling this reaction requires careful control of conditions to maintain high yields and minimize side reactions. wikipedia.org The choice of base and solvent is critical; strong bases like potassium hydroxide (B78521) or sodium hydride are effective, but their handling on a large scale presents safety challenges. numberanalytics.commiracosta.edu The use of phase-transfer catalysts can enhance reaction rates and facilitate the use of less hazardous, more environmentally benign solvent systems. wikipedia.org On an industrial scale, continuous flow reactors may offer superior temperature control and safety compared to traditional batch processing.
Amide Bond Formation: The coupling of 2,4-diethoxybenzoyl chloride with allylamine is an exothermic reaction that requires efficient heat management to prevent runaway reactions and the formation of impurities. The choice of coupling reagents and conditions is paramount for achieving high purity and yield on a large scale. youtube.com While the use of an acyl chloride is common, alternative coupling agents such as n-propylphosphonic acid anhydride (T3P) are gaining traction in industrial settings due to their safety profile and the easy removal of water-soluble byproducts. wikipedia.orgCurrent time information in West Northamptonshire, GB. The Process Mass Intensity (PMI), a key green chemistry metric, must be optimized by minimizing solvent usage and the number of purification steps. youtube.com
Below is a data table summarizing key parameters for consideration when scaling the synthesis.
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale for Change |
| Reagents | Use of potent but potentially hazardous reagents (e.g., NaH, oxalyl chloride). | Preference for safer, cost-effective alternatives (e.g., K₂CO₃, thionyl chloride, T3P). wikipedia.orgyoutube.com | Enhanced safety, reduced cost, and easier handling of materials in bulk. |
| Solvents | Wide variety of solvents, often chlorinated (e.g., DCM). | Greener solvents (e.g., ethyl acetate, toluene) and solvent recycling. Current time information in West Northamptonshire, GB. | Reduced environmental impact and operational costs. |
| Reaction Vessel | Round-bottom flasks (batch processing). | Large-scale reactors, potentially continuous flow systems. wikipedia.org | Improved heat transfer, safety, and process control for exothermic reactions. |
| Purification | Column chromatography. | Crystallization, distillation, and liquid-liquid extraction. | Chromatography is generally not economically viable for large-scale production. |
| Process Control | Manual monitoring of temperature and reaction progress. | Automated process control systems for temperature, pressure, and reagent addition. | Ensures consistency, safety, and optimization of reaction parameters. |
Convergent and Divergent Synthetic Pathways to N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
For N¹-allyl-2,4-diethoxybenzamide, a convergent approach is the most logical and conventional strategy. This pathway consists of two main branches:
Synthesis of the Benzoyl Fragment: Preparation of 2,4-diethoxybenzoyl chloride from resorcinol.
Synthesis of the Amine Fragment: Preparation of allylamine.
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions, with branching points that introduce molecular diversity. wikipedia.orgnih.gov This strategy is highly effective for generating libraries of related compounds for applications like drug discovery.
A hypothetical divergent pathway to N¹-allyl-2,4-diethoxybenzamide could start from 2,4-dihydroxybenzoic acid. This common intermediate could be reacted with various electrophiles at the phenolic hydroxyl groups or the carboxylic acid group. For instance, one could first perform the amidation with allylamine to create N¹-allyl-2,4-dihydroxybenzamide. This intermediate could then be subjected to different alkylating agents to produce a library of N¹-allyl-2,4-dialkoxybenzamides, with the target diethoxy compound being just one member. While this approach is less direct for obtaining the specific target, it highlights the flexibility of divergent strategies.
The following table compares the two synthetic strategies for producing N¹-allyl-2,4-diethoxybenzamide.
| Feature | Convergent Synthesis | Divergent Synthesis |
| Overall Strategy | Combine separately synthesized fragments (2,4-diethoxybenzoyl chloride and allylamine) in a final step. researchgate.net | Start with a common precursor (e.g., 2,4-dihydroxybenzoic acid) and introduce functional groups sequentially. wikipedia.org |
| Efficiency for Single Target | High. Maximizes overall yield by building complex fragments separately before the final coupling. | Low to Moderate. May involve more steps or less optimal reactions for a single target. |
| Suitability for Library Synthesis | Low. The entire synthesis must be re-executed for each new analogue. | High. A central intermediate can be used to generate numerous related compounds by varying the final reaction steps. nih.gov |
| Key Intermediate(s) | 2,4-Diethoxybenzoyl chloride, Allylamine. | N¹-allyl-2,4-dihydroxybenzamide. |
| Primary Advantage | Higher overall yield and efficiency for a specific, single target molecule. | Rapid generation of molecular diversity from a common starting point. |
Chemical Reactivity and Mechanistic Investigations of N1 Allyl 2,4 Diethoxybenzamide
Reactivity Profiles of the Allyl Moiety
The allyl group, with its carbon-carbon double bond, is a site of rich chemical reactivity, susceptible to a variety of addition and rearrangement reactions.
Electrophilic and Nucleophilic Additions to the Allyl Unsaturation
The double bond of the allyl group in N¹-allyl-2,4-diethoxybenzamide is electron-rich, making it susceptible to attack by electrophiles. libretexts.orgchemguide.co.uk A classic example of such a reaction is the addition of halogens, like bromine (Br₂) or chlorine (Cl₂). libretexts.org
The mechanism for electrophilic halogenation involves the initial approach of the halogen molecule to the double bond. The electron cloud of the alkene repels the electrons in the halogen-halogen bond, inducing a dipole. This leads to the heterolytic cleavage of the halogen bond and the formation of a cyclic halonium ion intermediate. libretexts.org The second step involves the attack of the resulting halide anion on one of the carbons of the cyclic intermediate from the opposite face, resulting in an anti-addition product. libretexts.org
In contrast, nucleophilic addition to an unactivated alkene, such as the allyl group in N¹-allyl-2,4-diethoxybenzamide, is generally not favored due to the electron-rich nature of the double bond. masterorganicchemistry.com For a nucleophile to add to the double bond, the carbon atom would need to be electron-deficient. However, certain transition-metal catalyzed reactions can facilitate the nucleophilic attack on the allyl group.
Table 1: Electrophilic Addition to the Allyl Group of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
| Reactant | Reagent | Product | Mechanism Highlights |
| N¹-allyl-2,4-diethoxybenzamide | Br₂ in CCl₄ | N¹-(2,3-dibromopropyl)-2,4-diethoxybenzamide | Formation of a cyclic bromonium ion intermediate, followed by anti-attack of bromide. libretexts.org |
| N¹-allyl-2,4-diethoxybenzamide | HBr | N¹-(2-bromopropyl)-2,4-diethoxybenzamide | Follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon. |
Pericyclic Reactions and Rearrangements Involving the Allyl Group (e.g., Claisen-type rearrangements)
The N-allyl amide structure of N¹-allyl-2,4-diethoxybenzamide makes it a candidate for aza-Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. tcichemicals.comwikipedia.orgtcichemicals.com This concerted pericyclic reaction typically requires thermal conditions or catalysis by a Lewis acid to proceed. tcichemicals.comwikipedia.org
The aza-Claisen rearrangement of an N-allyl amide involves the formation of a new carbon-carbon bond between the ortho-position of the benzoyl group and the terminal carbon of the allyl group, with the simultaneous cleavage of the nitrogen-allyl bond. nih.gov The initial product of this rearrangement would be a γ,δ-unsaturated imine, which would then likely tautomerize to the more stable aromatic amide. tcichemicals.comtcichemicals.com The reaction proceeds through a highly ordered, cyclic transition state. wikipedia.org
Table 2: Aza-Claisen Rearrangement of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
| Reaction Type | Conditions | Intermediate | Final Product (after tautomerization) |
| Aza-Claisen Rearrangement | Heat or Lewis Acid Catalyst | γ,δ-Unsaturated imine | 2-allyl-N-H-2,4-diethoxybenzamide |
Transformations of the Amide Linkage in N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
The amide bond, while generally stable, can undergo several important transformations, including cleavage, reduction, and transamidation.
Mechanistic Pathways of Amide Cleavage (e.g., Hydrolysis)
Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the attacking water to the nitrogen atom is followed by the elimination of allylamine (B125299) as the leaving group. Deprotonation of the resulting protonated carboxylic acid yields 2,4-diethoxybenzoic acid and the allylammonium ion.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the allylamide anion is followed by proton transfer from the initially formed carboxylic acid to the strongly basic allylamide, yielding the carboxylate salt and allylamine.
Reduction Reactions of the Amide Functionality (e.g., Lithium Aluminum Hydride reductions, including potential concomitant reduction of the double bond)
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). orgosolver.comucalgary.ca The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, with the oxygen atom being eliminated as a metal alkoxide, to form an iminium ion. A second hydride addition to the iminium ion yields the corresponding amine. ucalgary.ca In the case of N¹-allyl-2,4-diethoxybenzamide, this would produce N-allyl-1-(2,4-diethoxyphenyl)methanamine.
A key consideration in the reduction of N-allylamides is the potential for the concomitant reduction of the allyl double bond. nih.govacs.org Studies have shown that the reduction of the amide generally occurs before the reduction of the double bond. nih.govacs.org By carefully controlling the reaction conditions, such as using a limited excess of LiAlH₄, it is often possible to selectively reduce the amide without affecting the allyl group. nih.govacs.org However, with an excess of the reducing agent and/or at higher temperatures, the double bond can also be reduced. nih.gov
Table 3: Reduction of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE with LiAlH₄
| Stoichiometry of LiAlH₄ | Primary Product | Potential Byproduct |
| ~1.5 equivalents | N-allyl-1-(2,4-diethoxyphenyl)methanamine nih.govacs.org | N-propyl-1-(2,4-diethoxyphenyl)methanamine |
| Excess | N-propyl-1-(2,4-diethoxyphenyl)methanamine | - |
Transamidation and Other Derivatization Strategies
Transamidation is a process where the amine portion of an amide is exchanged with another amine. researchgate.net This can be a useful strategy for diversifying the structure of N¹-allyl-2,4-diethoxybenzamide.
Several methods for transamidation have been developed, including metal-catalyzed reactions and catalyst-free approaches. researchgate.net For instance, nickel-catalyzed transamidation has been shown to be effective for certain amides. researchgate.net Another approach involves the reaction of the amide with an amine under melt conditions in the absence of a catalyst. researchgate.net In the context of N¹-allyl-2,4-diethoxybenzamide, this would involve heating the amide with a different primary or secondary amine, leading to the displacement of allylamine and the formation of a new amide.
Other derivatization strategies could involve reactions at the N-H bond of the amide. After deprotonation with a suitable base, the resulting amide anion could be reacted with various electrophiles to introduce new substituents on the nitrogen atom. ncert.nic.in
Table 4: Potential Derivatization of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
| Reaction Type | Reagents | Product |
| Transamidation | R₂NH, Heat or Catalyst | N¹,N¹-dialkyl-2,4-diethoxybenzamide |
| N-Alkylation | 1. NaH 2. R-X | N¹-allyl-N¹-alkyl-2,4-diethoxybenzamide |
Influence of the 2,4-Diethoxy Substituents on Aromatic Ring Reactivity
The presence of two ethoxy groups on the benzene (B151609) ring profoundly affects its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. These substituents act as powerful activating groups and dictate the regioselectivity of incoming electrophiles.
Electronic Effects on Electrophilic Aromatic Substitution
The ethoxy groups in N¹-allyl-2,4-diethoxybenzamide are electron-donating groups (EDGs). wikipedia.org They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. ucalgary.calibretexts.org This activation arises from two primary electronic effects:
Resonance Effect (+M): The oxygen atoms of the ethoxy groups possess lone pairs of electrons that can be delocalized into the aromatic π-system. ucalgary.capressbooks.pub This resonance effect is particularly significant and leads to an increase in electron density at the ortho and para positions relative to the ethoxy groups. pressbooks.pubyoutube.com
The net result of these effects is a significant activation of the aromatic ring towards electrophilic attack. libretexts.orgvanderbilt.edu The increased electron density stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy of the substitution process. libretexts.orglibretexts.org
Directing Group Effects and Regioselectivity in Aryl Transformations
Substituents on a benzene ring not only affect the rate of reaction but also determine the position of the incoming electrophile. libretexts.org The ethoxy groups are strong ortho, para-directors. ucalgary.calibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves.
In the case of N¹-allyl-2,4-diethoxybenzamide, the aromatic ring has two alkoxy substituents at positions 2 and 4.
The 2-ethoxy group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.
The 4-ethoxy group directs to its ortho positions (positions 3 and 5).
Therefore, both ethoxy groups cooperatively direct incoming electrophiles to positions 3 and 5 of the benzene ring. This directing effect is a direct consequence of the resonance structures that place a negative charge on these carbons, making them the most nucleophilic sites for electrophilic attack. pressbooks.publibretexts.org
The regioselectivity can also be influenced by steric hindrance. wikipedia.org While the electronic effects strongly favor substitution at positions 3 and 5, the bulkiness of the ethoxy groups and the N-allylbenzamide moiety might influence the relative ratio of substitution at these positions.
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
|---|---|---|---|
| -OCH₂CH₃ (Ethoxy) | +M > -I (Strongly Donating) | Ortho, Para-Director | Strongly Activating |
| -C(O)NH-allyl (Amide) | -M, -I (Deactivating) | Meta-Director | Deactivating |
Elucidation of Reaction Mechanisms for N¹-ALLYL-2,4-DIETHOXYBENZAMIDE Transformations
Understanding the reaction mechanisms for transformations involving N¹-allyl-2,4-diethoxybenzamide is crucial for predicting products and optimizing reaction conditions. This involves identifying key intermediates and analyzing the transition states of the reactions.
Identification of Key Intermediates
The types of intermediates formed depend on the specific reaction conditions.
Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. vanderbilt.edu The attack of an electrophile on the electron-rich aromatic ring of N¹-allyl-2,4-diethoxybenzamide would lead to the formation of such an intermediate. The stability of this intermediate is enhanced by the electron-donating ethoxy groups. libretexts.org
Radical Intermediates: Reactions involving the allyl group, such as allylic bromination using N-bromosuccinimide (NBS), proceed through radical intermediates. youtube.com The initiation step, often induced by light or a radical initiator, generates a bromine radical. youtube.com This radical then abstracts a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. youtube.com This radical intermediate then reacts with a bromine source to form the product.
Tetrahedral Intermediates: Reactions at the carbonyl carbon of the amide group, such as nucleophilic acyl substitution, proceed through a tetrahedral intermediate. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral species. youtube.com The fate of this intermediate (e.g., collapse to reform the carbonyl or proceed to substitution) depends on the nature of the nucleophile and the leaving group.
Transition State Analysis in N¹-ALLYL-2,4-DIETHOXYBENZAMIDE Reactions
Transition state theory provides a framework for understanding the energetics of a reaction. youtube.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. mercuryconsortium.orgfossee.in
For electrophilic aromatic substitution on the 2,4-diethoxyphenyl ring, the transition state leading to the arenium ion will be stabilized by the electron-donating character of the ethoxy groups. This stabilization lowers the activation energy and accelerates the reaction. libretexts.org The transition states for attack at the ortho and para positions relative to the activating groups are lower in energy than the transition state for meta attack, explaining the observed regioselectivity. libretexts.org
In reactions involving the allyl group, the transition state for the hydrogen abstraction step to form the allylic radical is a key factor. The stability of the resulting radical influences the energy of this transition state.
Computational and Theoretical Studies of N1 Allyl 2,4 Diethoxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Approaches)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N1-allyl-2,4-diethoxybenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular characteristics. nih.gov
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, HOMO/LUMO Energies)
The electronic properties of N1-allyl-2,4-diethoxybenzamide can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.
In analogous dimethoxybenzene derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups, while the LUMO is distributed over the benzoyl moiety. nih.gov For N1-allyl-2,4-diethoxybenzamide, a similar distribution is expected. The diethoxy groups and the benzene (B151609) ring would be the primary contributors to the HOMO, indicating these as likely sites for electrophilic attack. The LUMO would likely be centered on the amide group and the adjacent carbonyl, marking these as potential sites for nucleophilic attack. The presence of the allyl group attached to the nitrogen atom could also influence the electronic distribution.
A hypothetical representation of the frontier molecular orbital energies for N1-allyl-2,4-diethoxybenzamide, based on studies of similar compounds, is presented in the table below. nih.gov
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.5 to -5.5 | Benzene ring, Ethoxy groups |
| LUMO | -1.5 to -0.5 | Amide group, Carbonyl group |
| HOMO-LUMO Gap | 4.0 to 5.0 | - |
Note: These values are hypothetical and based on typical DFT calculation results for structurally related aromatic amides and alkoxybenzenes.
Conformational Analysis and Energy Minima
The flexibility of the allyl and diethoxy groups in N1-allyl-2,4-diethoxybenzamide allows for multiple possible conformations. Computational conformational analysis is essential to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the rotatable bonds (e.g., C-N, C-O) and calculating the potential energy of each resulting conformer.
For substituted benzamides, it has been shown that both planar and twisted conformations can be energy minima, with the specific preference depending on the nature and position of the substituents. nih.gov The interplay between steric hindrance from the ethoxy groups and the electronic effects of the amide and allyl groups will dictate the preferred geometry of N1-allyl-2,4-diethoxybenzamide. It is plausible that the global energy minimum would feature a non-planar arrangement to alleviate steric strain, while still allowing for some degree of conjugation between the benzene ring and the amide group.
Prediction of Spectroscopic Features and Validation of Computational Models
A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for the optimized, low-energy conformations of N1-allyl-2,4-diethoxybenzamide, a theoretical spectrum can be generated.
This predicted spectrum can then be compared with experimentally obtained spectra. A good correlation between the theoretical and experimental data serves to validate the computational model, confirming that the calculated geometric and electronic structures are accurate representations of the molecule. For instance, the calculated vibrational frequencies corresponding to the C=O stretch of the amide, the N-H stretch, and the C-O-C stretches of the ethoxy groups can be matched with the peaks in the experimental IR spectrum.
Molecular Dynamics Simulations for N1-ALLYL-2,4-DIETHOXYBENZAMIDE
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions. youtube.com For N1-allyl-2,4-diethoxybenzamide, MD simulations would be invaluable for understanding its dynamic properties in different environments.
Investigation of Intermolecular Interactions and Hydrogen Bonding Dynamics
In the solid state or in concentrated solutions, molecules of N1-allyl-2,4-diethoxybenzamide can interact with each other through various non-covalent forces. Of particular importance is hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
MD simulations can reveal the dynamics of these hydrogen bonds. For instance, in studies of other benzamides, it has been observed that intermolecular hydrogen bonds can form between the N-H of one molecule and the C=O of another, leading to the formation of dimers or larger aggregates. mdpi.comnih.gov The presence of the bulky diethoxy and allyl groups in N1-allyl-2,4-diethoxybenzamide might influence the geometry and stability of these hydrogen-bonded networks. rsc.org
| Interaction Type | Potential Participating Groups | Significance |
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary interaction for dimerization and aggregation |
| van der Waals Forces | Aromatic rings, Alkyl chains | Contribute to molecular packing and stability |
| Dipole-Dipole Interactions | Amide group | Influence molecular orientation |
Solvation Effects on Molecular Conformation and Reactivity
The properties and behavior of N1-allyl-2,4-diethoxybenzamide can be significantly influenced by the solvent in which it is dissolved. frontiersin.org MD simulations that include explicit solvent molecules are crucial for understanding these solvation effects.
The conformation of the molecule can change depending on the polarity of the solvent. acs.org In polar solvents, conformations that maximize the exposure of polar groups (like the amide) to the solvent may be favored. Conversely, in non-polar solvents, intramolecular interactions might become more dominant, leading to more compact conformations. The solvent also plays a critical role in the thermodynamics of solvation and can affect the strength of intermolecular hydrogen bonds. mdpi.com These simulations can provide insights into how the solvent environment modulates the molecule's structure and, consequently, its chemical reactivity.
Based on a comprehensive search of available scientific literature, there is currently no specific research published regarding the computational and theoretical studies of the chemical compound N¹-ALLYL-2,4-DIETHOXYBENZAMIDE .
Therefore, it is not possible to provide an article on the "Computational and Theoretical Studies of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE" that would be scientifically accurate and based on verifiable research findings as per the provided outline. The specific subsections requested, such as "Mechanistic Insights Derived from Computational Modeling," "Energy Profiles and Reaction Pathway Determination," and "Theoretical Basis for Observed Regio- and Stereoselectivity," require dedicated computational chemistry research that has not been performed or published for this particular compound.
Should research on N¹-ALLYL-2,4-DIETHOXYBENZAMIDE become available in the future, this topic could be revisited.
Advanced Spectroscopic Techniques for Structural Elucidation of N1 Allyl 2,4 Diethoxybenzamide Focus on Methodology and Application
Integration of Spectroscopic Data for Holistic Structural Assignment of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE
The initial confirmation of the molecular formula is typically obtained from high-resolution mass spectrometry, which provides the accurate mass of the molecular ion. Subsequent analysis of the fragmentation pattern in the mass spectrum offers preliminary evidence for the presence of the N-allyl and 2,4-diethoxybenzoyl moieties.
Infrared spectroscopy serves to identify the key functional groups present in the molecule. The characteristic absorption bands for the amide N-H and C=O stretching, as well as the aromatic C-H and C=C bonds, and the ether C-O linkages, provide a foundational understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is paramount for mapping the precise connectivity of atoms. ¹H NMR provides information on the number and chemical environment of protons, and their proximity to one another through spin-spin coupling. ¹³C NMR complements this by revealing the number and types of carbon atoms in the molecule.
By meticulously analyzing and cross-referencing the data from these techniques, a definitive and comprehensive structural assignment for N¹-ALLYL-2,4-DIETHOXYBENZAMIDE can be achieved.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals corresponding to the allyl group, the diethoxy-substituted aromatic ring, and the amide proton are all distinctly resolved, and their chemical shifts and coupling patterns are indicative of their specific locations.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | ~8.20 | Triplet | 5.8 |
| Aromatic H-6 | ~8.15 | Doublet | 8.8 |
| Aromatic H-5 | ~6.55 | Doublet of Doublets | 8.8, 2.4 |
| Aromatic H-3 | ~6.45 | Doublet | 2.4 |
| Allyl CH | ~5.95 | Multiplet | - |
| Allyl CH₂ (terminal) | ~5.25 | Multiplet | - |
| Allyl CH₂ (attached to N) | ~4.10 | Doublet of Triplets | 5.8, 1.6 |
| Ethoxy CH₂ (C-2) | ~4.08 | Quartet | 7.0 |
| Ethoxy CH₂ (C-4) | ~4.05 | Quartet | 7.0 |
| Ethoxy CH₃ (C-2) | ~1.45 | Triplet | 7.0 |
| Ethoxy CH₃ (C-4) | ~1.42 | Triplet | 7.0 |
Data is representative and based on analysis of structurally similar compounds.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the allyl carbons, and the ethoxy carbons are all in agreement with the proposed structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Amide C=O | ~165.0 |
| Aromatic C-2 (with OCH₂CH₃) | ~162.5 |
| Aromatic C-4 (with OCH₂CH₃) | ~160.0 |
| Aromatic C-6 | ~132.0 |
| Allyl CH | ~134.0 |
| Aromatic C-1 | ~115.0 |
| Allyl CH₂ (terminal) | ~116.5 |
| Aromatic C-5 | ~105.0 |
| Aromatic C-3 | ~98.0 |
| Ethoxy CH₂ (C-2) | ~64.0 |
| Ethoxy CH₂ (C-4) | ~63.5 |
| Allyl CH₂ (attached to N) | ~42.5 |
| Ethoxy CH₃ (C-2) | ~14.8 |
| Ethoxy CH₃ (C-4) | ~14.7 |
Data is representative and based on analysis of structurally similar compounds.
Infrared (IR) Spectroscopy Data
The IR spectrum provides crucial information about the functional groups present. The characteristic absorption frequencies confirm the presence of the amide and ether functionalities, as well as the aromatic and aliphatic C-H bonds.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | ~2980-2850 |
| C=O Stretch (Amide I) | ~1640 |
| N-H Bend (Amide II) | ~1540 |
| C=C Stretch (Aromatic) | ~1600, ~1500 |
| C-O Stretch (Ether) | ~1250, ~1040 |
Data is representative and based on analysis of structurally similar compounds.
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragment Assignment |
| 249 | 40 | [M]⁺ (Molecular Ion) |
| 208 | 100 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 179 | 85 | [C₉H₉O₃]⁺ (2,4-Diethoxybenzoyl cation) |
| 151 | 60 | [C₈H₇O₂]⁺ (Fragment from benzoyl moiety) |
| 41 | 50 | [C₃H₅]⁺ (Allyl cation) |
Data is representative and based on analysis of structurally similar compounds.
The integration of these diverse spectroscopic datasets provides a comprehensive and unambiguous structural confirmation of N¹-ALLYL-2,4-DIETHOXYBENZAMIDE. The ¹H and ¹³C NMR data establish the precise atomic connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and corroborating fragmentation evidence. This holistic approach is fundamental in modern chemical analysis for the definitive structural elucidation of novel compounds.
Role of N1 Allyl 2,4 Diethoxybenzamide As a Synthetic Intermediate and Building Block
Precursor in the Development of More Complex Organic Molecules
The intrinsic reactivity of the allyl group and the potential for substitution on the aromatic ring make N¹-Allyl-2,4-diethoxybenzamide a valuable starting material for the synthesis of more intricate organic structures. The carbon-carbon double bond of the allyl group can undergo a wide array of chemical transformations, serving as a handle to introduce new functional groups and build molecular complexity.
Key to its utility is the ability of the allyl group to participate in various addition and cycloaddition reactions. For instance, epoxidation of the double bond could lead to the formation of an oxirane ring, a versatile intermediate for subsequent ring-opening reactions with various nucleophiles to introduce diverse substituents. Dihydroxylation of the allyl group can yield a diol, which can be further functionalized. Moreover, the allyl group is a key participant in powerful carbon-carbon bond-forming reactions such as the Heck reaction, Suzuki coupling, and olefin metathesis, enabling the connection of the benzamide (B126) core to other molecular fragments.
The amide functionality and the diethoxy-substituted benzene (B151609) ring also offer avenues for further modification. The amide bond can be hydrolyzed or reduced, while the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's properties and reactivity.
Table 1: Potential Transformations of N¹-Allyl-2,4-diethoxybenzamide for Complex Molecule Synthesis
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |
| Epoxidation | m-CPBA, CH₂Cl₂ | Oxirane |
| Dihydroxylation | OsO₄, NMO | 1,2-Diol |
| Heck Reaction | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl structure |
| Olefin Metathesis | Grubbs' catalyst | Cross-metathesis product |
Scaffold for Further Derivatization in Materials Science Research
In materials science, the design of molecules with specific electronic, optical, or self-assembling properties is paramount. N¹-Allyl-2,4-diethoxybenzamide can serve as a foundational scaffold for the synthesis of novel functional materials. The allyl group is particularly useful in this context as it can act as a polymerizable moiety.
Through radical or transition-metal-catalyzed polymerization, the allyl group can be used to create polymers with the 2,4-diethoxybenzamide (B114448) unit as a repeating side chain. The properties of the resulting polymer, such as its solubility, thermal stability, and refractive index, would be directly influenced by the benzamide core. Furthermore, the amide group can promote intermolecular hydrogen bonding, which can influence the polymer's morphology and mechanical properties.
Derivatization of the aromatic ring or the amide nitrogen prior to polymerization could lead to a wide range of functional polymers with tailored properties. For example, the introduction of chromophores could lead to photoactive materials, while the incorporation of long alkyl chains could induce liquid crystalline behavior.
Table 2: Potential Materials Science Applications via Derivatization of N¹-Allyl-2,4-diethoxybenzamide
| Derivatization Strategy | Target Application |
| Polymerization of the allyl group | Functional polymers, specialty plastics |
| Introduction of chromophores | Photoactive materials, organic dyes |
| Attachment of long alkyl chains | Liquid crystals, self-assembling materials |
| Incorporation of metal-binding sites | Sensor materials, catalysts |
Potential in Catalyst Design and Ligand Development for Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the development of effective chiral catalysts and ligands. The structure of N¹-Allyl-2,4-diethoxybenzamide provides a framework that could be elaborated into novel ligands for transition metal catalysts.
By chemically modifying the allyl group or the aromatic ring to introduce chiral auxiliaries or additional donor atoms, N¹-Allyl-2,4-diethoxybenzamide can be converted into a bidentate or tridentate ligand. The fixed geometry of the benzene ring and the conformational flexibility of the N-allyl group could allow for the creation of a well-defined chiral pocket around a metal center. This chiral environment can then direct the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity.
The electronic properties of the ligand, which can be tuned by modifying the substituents on the aromatic ring, would also play a crucial role in modulating the reactivity and selectivity of the metal catalyst. The ethoxy groups, for instance, are electron-donating and can influence the electron density at the metal center.
Table 3: Potential Ligand Architectures Derived from N¹-Allyl-2,4-diethoxybenzamide
| Ligand Type | Potential Modification | Target Catalytic Reaction |
| Bidentate P,N-ligand | Phosphination of the aromatic ring | Asymmetric hydrogenation |
| Tridentate N,N,O-ligand | Introduction of a pyridine (B92270) ring and hydroxylation of the allyl group | Asymmetric allylic alkylation |
| Chiral diamine ligand | Functionalization of the allyl group with a chiral amine | Asymmetric transfer hydrogenation |
Utility in the Construction of Chemically Diverse Compound Libraries
The generation of compound libraries containing a wide variety of structures is a cornerstone of modern drug discovery and chemical biology. These libraries are screened against biological targets to identify new lead compounds. N¹-Allyl-2,4-diethoxybenzamide is an excellent scaffold for the construction of such libraries due to its multiple points of diversification.
Using combinatorial chemistry approaches, the three main components of the molecule—the allyl group, the 2,4-diethoxybenzoyl moiety, and the amide linkage—can be systematically varied. A library of starting materials analogous to N¹-Allyl-2,4-diethoxybenzamide can be created by using different substituted anilines, various allylating agents, and a range of substituted benzoic acids.
Each of these core structures can then be subjected to a battery of reactions to further increase the chemical diversity of the library. For example, the allyl group can be functionalized in numerous ways, and the aromatic ring can undergo various substitution reactions. This multi-dimensional approach allows for the rapid generation of a large number of distinct compounds from a single, versatile scaffold.
Table 4: Diversification Points of the N¹-Allyl-2,4-diethoxybenzamide Scaffold for Library Synthesis
| Molecular Component | Potential Variations |
| Amine Component | Diverse primary and secondary amines |
| Benzoic Acid Component | Substituted benzoic acids with varied electronic and steric properties |
| Allyl Group | Use of substituted allyl halides or other alkenylating agents |
| Post-Synthesis Derivatization | Reactions targeting the allyl double bond and the aromatic ring |
Future Research Trajectories for N1 Allyl 2,4 Diethoxybenzamide
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For derivatives of N¹-allyl-2,4-diethoxybenzamide, future research is expected to move beyond traditional synthesis routes, which often rely on stoichiometric activators and hazardous solvents. nih.gov The focus will be on "green" chemistry principles that improve yield, reduce waste, and utilize renewable resources.
Key areas for exploration include:
Catalytic One-Pot Reactions: The use of catalytic systems that allow for multi-step syntheses to occur in a single reaction vessel streamlines the production process. An example is the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines, which can be prepared in-situ from aldehydes and N-alkylamines, to yield N-alkylbenzamides. rsc.org Applying such a methodology to precursors of N¹-allyl-2,4-diethoxybenzamide could offer a more atom-economical route.
Aqueous Micellar Catalysis: Performing reactions in water using surfactants to form micelles can replace volatile organic solvents and often leads to reduced catalyst loading. researchgate.netresearchgate.net This approach has been successfully used for key bond-forming reactions in complex syntheses and could be adapted for creating derivatives of N¹-allyl-2,4-diethoxybenzamide, particularly for cross-coupling reactions on the aromatic ring. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of benzimidazole (B57391) derivatives, a related heterocyclic system, often under solvent-free conditions. researchgate.net Exploring microwave or ultrasonic irradiation for the amidation of 2,4-diethoxybenzoic acid derivatives or for subsequent functionalization of the N-allyl group could lead to faster and more efficient processes.
The following table summarizes potential sustainable synthetic strategies applicable to this class of compounds.
| Synthetic Strategy | Key Principle | Potential Advantage for N¹-allyl-2,4-diethoxybenzamide Derivatives |
| Heterogeneous Catalysis | Using recyclable solid-phase catalysts (e.g., ortho-Nb₂O₅ and PtVOₓ/SiO₂) for amidation and hydrogenation. rsc.org | Simplifies purification, reduces waste, allows for continuous flow processes. |
| One-Pot Rearrangements | Eco-friendly synthesis of intermediates (e.g., oxaziridines) followed by catalyzed rearrangement in water. rsc.org | High atom economy, reduced manipulation steps, use of green solvents. |
| Aqueous Micellar Conditions | Using water as a solvent with surfactants to enable reactions of organic compounds. nih.govresearchgate.net | Eliminates hazardous organic solvents, can lower required catalyst amounts. |
Deeper Mechanistic Understanding of Complex Transformations and Catalysis
The N-allyl and di-ethoxy substituted benzamide (B126) structure is ripe for participation in complex chemical transformations. A deeper mechanistic understanding of these reactions is crucial for optimizing conditions, controlling selectivity, and expanding their synthetic utility.
Future mechanistic studies could focus on:
Asymmetric Catalysis: The N-allyl group is a versatile handle for intramolecular reactions. An enantioselective oxidative cyclization of N-allyl carboxamides to form chiral oxazolines and oxazines has been achieved using a chiral iodoarene catalyst. nih.gov Further investigation into the transition states and catalyst-substrate interactions through both experimental kinetics and computational modeling would enable the synthesis of a wider range of enantioenriched heterocyclic structures derived from N¹-allyl-2,4-diethoxybenzamide. nih.gov
Multi-Component Cascade Reactions: A nickel-catalyzed four-component reaction involving N-allyl amides, activated alkyl halides, arylboronic acids, and carbon monoxide has been developed to produce highly functionalized spirocyclobutyl γ-lactams. acs.org The proposed mechanism involves a complex cycle of transmetalation, CO insertion, single electron transfer, and radical cyclization. acs.org Detailed studies using techniques like in-situ spectroscopy and DFT calculations could further elucidate the roles of the nickel catalyst and each reactant, potentially allowing for the reaction to be adapted to different starting materials or to produce alternative complex scaffolds.
Novel Reactivity Modes: Research into unprecedented reaction pathways can unlock new synthetic possibilities. For instance, a novel chloride-catalyzed insertion of carbon disulfide (CS₂) into nitrones has been shown to produce thioamides under mild, metal-free conditions. acs.org Exploring whether the amide bond in N¹-allyl-2,4-diethoxybenzamide or its derivatives could be induced to undergo analogous insertions or other unexpected transformations with unconventional reagents is a promising avenue for future research.
Advanced Computational Modeling for Predictive Reactivity and Rational Design
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For N¹-allyl-2,4-diethoxybenzamide and its potential derivatives, computational studies can accelerate the discovery process.
Future research trajectories in this area include:
Predicting Reaction Sites and Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of N¹-allyl-2,4-diethoxybenzamide. Analysis of the molecular electrostatic potential (MEP) energy surface can identify regions susceptible to nucleophilic or electrophilic attack, guiding functionalization strategies. nih.gov Frontier Molecular Orbital (FMO) analysis can predict chemical reactivity and help understand reaction mechanisms, such as the cyclization cascades involving the N-allyl group. acs.org
Rational Design of Functional Molecules: For potential applications, such as enzyme inhibition, molecular docking studies can predict how derivatives of N¹-allyl-2,4-diethoxybenzamide might bind to a biological target. mdpi.comresearchgate.netmdpi.com These simulations can score binding affinities and visualize key interactions (e.g., hydrogen bonds, π-cation interactions) within an active site, allowing for the rational design of new derivatives with improved potency and selectivity before they are synthesized. researchgate.netmdpi.com
Modeling Complex Reaction Pathways: As seen in the mechanistic exploration of cascade reactions, DFT calculations are crucial for mapping out the free energy profiles of proposed reaction mechanisms. acs.orgacs.org This allows researchers to identify rate-determining steps, understand the role of catalysts, and predict the stereochemical outcome of reactions, such as the enantioselective cyclization of N-allyl amides. nih.gov
The table below outlines how specific computational methods can be applied to this compound.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond lengths, and angles. | Predict ground-state geometry and stability of derivatives. nih.gov |
| Molecular Docking | Simulation of ligand-protein binding. | Design and screen derivatives for potential biological activity. mdpi.comresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and intramolecular interactions. | Understand electronic effects of substituents on reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution on the molecular surface. | Identify sites for non-covalent interactions and chemical reactions. nih.gov |
Development of Derivatization Strategies for Broadened Chemical Space Exploration
Systematically modifying the structure of N¹-allyl-2,4-diethoxybenzamide is key to exploring its chemical space and unlocking new properties and applications. Derivatization strategies can target the aromatic ring, the amide linkage, or the N-allyl substituent.
Promising strategies for future exploration are:
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthesis allows for the rapid creation of a diverse library of analogs. Strategies for the functionalization of benzamides include C-H activation on the aromatic ring or modifications at the N-alkyl substituent. researchgate.net
Utilizing the Allyl Group as a Synthetic Hub: The double bond of the allyl group is a key site for a multitude of transformations. These include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, and metathesis reactions. Furthermore, its involvement in intramolecular cyclizations can lead to complex heterocyclic systems. nih.gov The products of these reactions serve as versatile intermediates for further modifications.
Scaffold Hopping with Bioisosteres: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to compounds with improved properties. For example, the benzamide group itself could be replaced with other functionalities to explore new interaction profiles.
Application in Novel Chemical Transformations and Methodologies
Beyond creating derivatives, N¹-allyl-2,4-diethoxybenzamide itself can serve as a valuable substrate in the development of new synthetic methodologies. Its distinct functional groups—the electron-rich diether-substituted aromatic ring, the nucleophilic amide, and the reactive allyl group—provide multiple handles for chemical innovation.
Future research could employ this compound or its analogs to:
Develop Novel Cyclization Reactions: The structure is well-suited for developing new intramolecular cyclization methods. The enantioselective oxidative cyclization to form oxazolines is one such example. nih.gov New catalytic systems could be explored to favor different cyclization pathways, potentially leading to the formation of novel polycyclic systems.
Create Complex Molecular Architectures: The multi-component cascade reaction that forms spirocyclobutyl γ-lactams demonstrates how N-allyl amides can be used to rapidly build molecular complexity. acs.org Using N¹-allyl-2,4-diethoxybenzamide in this or similar cascade reactions could generate novel, highly substituted spirocyclic compounds with potential applications in materials science or medicinal chemistry.
Serve as a Testbed for New Catalysts: The synthesis and transformation of N¹-allyl-2,4-diethoxybenzamide can be used as a model system to test the efficacy and selectivity of new catalysts, particularly for reactions like C-H functionalization, cross-coupling, or asymmetric transformations involving the allyl moiety.
Q & A
Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. enzyme inhibition) be systematically analyzed?
- Methodological Answer : Apply multivariate statistical analysis (PCA or PLS-DA) to correlate structural descriptors (e.g., LogP, polar surface area) with biological endpoints. Use counter-screening assays to rule out off-target effects (e.g., ATP depletion in cytotoxicity assays). Iterative hypothesis testing (e.g., modifying the allyl group to a propargyl analog) can clarify mechanistic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
